(2S)-2-hydroxyoctadecanoyl-CoA
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Overview
Description
2-Hydroxyoctadecanoyl-coenzyme A is a coenzyme A derivative that contains a long-chain fatty acid with a hydroxyl group attached at the second carbon. This compound plays a significant role in the synthesis of various lipids in biological systems. It is commonly used in research settings due to its stability and water-solubility in the ammonium salt form.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Hydroxyoctadecanoyl-coenzyme A can be synthesized through the formal condensation of the thiol group of coenzyme A with the carboxy group of 2-hydroxystearic acid . The reaction typically involves the use of acyl-CoA synthetases to activate the fatty acid by ligating it to coenzyme A . The reaction conditions often require a controlled environment with specific temperature and pH levels to ensure the stability of the compound.
Industrial Production Methods
In industrial settings, the production of 2-Hydroxyoctadecanoyl-coenzyme A involves large-scale synthesis using similar methods as in laboratory settings but with optimized conditions for higher yield and purity. The use of bioreactors and advanced purification techniques such as chromatography are common to achieve the desired quality of the compound.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxyoctadecanoyl-coenzyme A undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can lead to the formation of 2-ketooctadecanoyl-coenzyme A, while reduction can yield 2-hydroxyoctadecanol .
Scientific Research Applications
2-Hydroxyoctadecanoyl-coenzyme A has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex lipids and as a substrate in enzymatic reactions.
Biology: The compound is involved in fatty acid metabolism and is used to study metabolic pathways.
Medicine: Research on 2-Hydroxyoctadecanoyl-coenzyme A contributes to understanding lipid-related diseases and developing therapeutic interventions.
Industry: It is used in the production of bio-based materials and as a component in various biochemical assays
Mechanism of Action
2-Hydroxyoctadecanoyl-coenzyme A exerts its effects by participating in metabolic pathways involving fatty acid metabolism. It acts as a substrate for enzymes such as acyl-CoA synthetases and acyl-CoA thioesterases, facilitating the activation and deactivation of fatty acids . The compound’s molecular targets include enzymes involved in lipid biosynthesis and degradation, influencing cellular processes such as energy production and membrane formation .
Comparison with Similar Compounds
Similar Compounds
3-Hydroxyoctadecanoyl-coenzyme A: Similar in structure but with the hydroxyl group at the third carbon.
(2R)-2-Hydroxyoctadecanoyl-coenzyme A: A stereoisomer with the hydroxyl group in the R configuration.
Uniqueness
2-Hydroxyoctadecanoyl-coenzyme A is unique due to the specific positioning of the hydroxyl group at the second carbon, which influences its reactivity and interaction with enzymes. This distinct structure allows it to participate in unique metabolic pathways and reactions compared to its similar compounds .
Properties
IUPAC Name |
S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2-hydroxyoctadecanethioate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H70N7O18P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-27(47)38(52)68-22-21-41-29(48)19-20-42-36(51)33(50)39(2,3)24-61-67(58,59)64-66(56,57)60-23-28-32(63-65(53,54)55)31(49)37(62-28)46-26-45-30-34(40)43-25-44-35(30)46/h25-28,31-33,37,47,49-50H,4-24H2,1-3H3,(H,41,48)(H,42,51)(H,56,57)(H,58,59)(H2,40,43,44)(H2,53,54,55) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJQMIXCIJFLULT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H70N7O18P3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1050.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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